molecular formula C8H12N2O B154130 5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one CAS No. 131391-07-6

5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one

Cat. No.: B154130
CAS No.: 131391-07-6
M. Wt: 152.19 g/mol
InChI Key: QCHZSHSTRFZVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

131391-07-6

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5,5-dimethyl-1-prop-2-ynylpyrazolidin-3-one

InChI

InChI=1S/C8H12N2O/c1-4-5-10-8(2,3)6-7(11)9-10/h1H,5-6H2,2-3H3,(H,9,11)

InChI Key

QCHZSHSTRFZVJF-UHFFFAOYSA-N

SMILES

CC1(CC(=O)NN1CC#C)C

Canonical SMILES

CC1(CC(=O)NN1CC#C)C

Synonyms

3-Pyrazolidinone, 5,5-dimethyl-1-(2-propynyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 102 (10.0 g, 87.7 mmol) in acetonitrile (100 mL) was added K2CO3 (12.7 g, 92 mmol), LiI (0.59 g, 4.4 mmol) and propargyl bromide (11.0 g, 92 mmol). The resulting reaction mixture was refluxed for 24 h. Progress of the reaction was monitored using TLC. Upon completion of the starting material, the crude reaction mixture was filtered in a small pad of Celite and the solvent was evaporated under vacuum at room temperature. The crude material was passed through column eluting with EtOAc/hexane (3:7) to afford 103 (5.9 g) in 45% yield as a crystalline, pale yellow solid. 1H NMR (CDCl3) δ 7.45 (bs, 1H), 3.53 (d, J=2.2 Hz, 2H), 2.46 (s, 2H), 2.29 (t, J=2.6 Hz, 1H), 1.35 (s, 6H).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
45%

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